molecular formula C12H18N2O B2415943 N-[(4-Aminophenyl)methyl]oxan-4-amine CAS No. 1189171-67-2

N-[(4-Aminophenyl)methyl]oxan-4-amine

Cat. No.: B2415943
CAS No.: 1189171-67-2
M. Wt: 206.289
InChI Key: QWEHMFGXIYYLBI-UHFFFAOYSA-N
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Description

N-[(4-Aminophenyl)methyl]oxan-4-amine (CAS 229007-09-4) is a chemical compound with a molecular formula of C13H20N2O and a molecular weight of 220.311 g/mol . It features both an aromatic amine and a tetrahydropyran (oxane) ring, a structure that makes it a valuable building block in organic and medicinal chemistry research. This compound serves as a key synthetic intermediate, as evidenced by its use in patented synthetic routes . Its structural characteristics suggest potential application in the development of more complex molecules, such as peptide-drug conjugates, where it could function as a linker or component of the drug carrier system designed for targeted therapeutic delivery . Researchers can utilize this compound in the exploration of new pharmaceutical agents, leveraging its amine groups for further chemical modifications. The provided data includes a LogP value of 2.46, indicating moderate lipophilicity, and a polar surface area of 38.49 Ų . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-aminophenyl)methyl]oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-3-1-10(2-4-11)9-14-12-5-7-15-8-6-12/h1-4,12,14H,5-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEHMFGXIYYLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189171-67-2
Record name N-[(4-aminophenyl)methyl]oxan-4-amine
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Advanced Synthetic Methodologies and Mechanistic Investigations of N 4 Aminophenyl Methyl Oxan 4 Amine

Retrosynthetic Disconnection Strategies for N-[(4-Aminophenyl)methyl]oxan-4-amine

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, the most prominent disconnection points are the carbon-nitrogen (C-N) bonds.

Primary Disconnection Strategy: Reductive Amination Pathway

The most logical and industrially scalable disconnection breaks the C-N bond between the benzylic carbon and the oxane nitrogen. This bond is readily formed via reductive amination. This strategy leads to two key synthons: (4-aminophenyl)methanal (4-aminobenzaldehyde) and oxan-4-amine.

Target Molecule: this compound

Disconnection: C(benzyl)-N(oxane) bond

Precursors: 4-Aminobenzaldehyde (B1209532) and Oxan-4-amine

This approach is highly convergent and utilizes one of the most reliable C-N bond-forming reactions in medicinal chemistry. nih.gov The precursors are readily accessible, making this the preferred route for large-scale synthesis.

Alternative Disconnection: N-Alkylation Pathway

An alternative disconnection involves the same C-N bond but envisions a classical N-alkylation reaction. This would involve a nucleophilic substitution reaction between oxan-4-amine and a (4-aminophenyl)methyl halide, such as 4-(bromomethyl)aniline. However, this route can be complicated by over-alkylation and the relative instability of the aminobenzyl halide. A more refined version of this pathway involves starting with a protected aniline (B41778), such as a 4-(bromomethyl)nitrobenzene, followed by alkylation and subsequent reduction of the nitro group.

Target Molecule: this compound

Disconnection: C(benzyl)-N(oxane) bond

Precursors: 4-(Halomethyl)aniline (or its nitro-analogue) and Oxan-4-amine

While viable, this route is often longer and less atom-economical than the direct reductive amination approach.

Enantioselective and Diastereoselective Synthesis Approaches for the Oxane and Amine Moieties

While the parent molecule this compound is achiral, the principles for installing stereocenters in its core scaffolds are critical for generating libraries of analogous compounds with potential stereospecific biological activity.

Synthesis of Chiral Oxane Derivatives:

The synthesis of enantiomerically enriched oxane (tetrahydropyran) rings is a well-established field. Methods often rely on intramolecular cyclization or cycloaddition reactions.

Intramolecular Williamson Etherification: A common strategy involves the cyclization of a chiral 1,5-diol derivative where one hydroxyl group is converted into a good leaving group (e.g., tosylate or mesylate). The stereocenters are typically installed using asymmetric reduction or Sharpless asymmetric epoxidation of an acyclic precursor. acs.org

Iridium-Catalyzed C-C Coupling: A modern approach involves the iridium-catalyzed coupling of primary alcohols with vinyl epoxides to generate neopentyl glycols. These intermediates can then be converted to substituted oxetanes, which can undergo further transformations. This method allows for the creation of oxanes with all-carbon quaternary stereocenters with high diastereo- and enantioselectivity. nih.gov

Organocatalytic [4+2] Cycloadditions: Asymmetric organocatalysis can be employed to synthesize 4H-pyran derivatives through [4+2] annulations of allene (B1206475) ketones and dioxopyrrolidines, which can subsequently be reduced to the saturated oxane ring system. nih.govfigshare.com

Synthesis of Chiral Amine Moieties:

The amine moiety, oxan-4-amine, is achiral. However, if a substituted chiral oxane were used, the resulting amine would be chiral. Furthermore, creating chiral analogues often involves modifying the aminophenylmethyl portion. Asymmetric reductive amination is a powerful tool for this purpose.

Biocatalytic Reductive Amination: Imine reductases (IREDs) and reductive aminases (RedAms) are enzymes that can catalyze the asymmetric reduction of imines to chiral amines with exceptional enantioselectivity. rsc.org This method is highly valued in industrial settings for its sustainability and high stereocontrol. rsc.org

Catalytic Strategies in the Formation of Key Carbon-Nitrogen and Carbon-Carbon Bonds

Catalysis is central to the efficient and selective synthesis of this compound, particularly for the key C-N bond formation.

Reductive Amination:

This reaction is the cornerstone of the primary synthetic strategy. It involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ. jocpr.com While classical methods use stoichiometric reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride, modern approaches favor catalytic methods.

Catalytic Hydrogenation: The imine intermediate can be reduced using molecular hydrogen (H₂) over a transition metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. This method is clean, with high atom economy.

Transfer Hydrogenation: In this approach, a hydrogen donor like formic acid, ammonium (B1175870) formate, or isopropanol (B130326) is used in place of H₂ gas. Catalysts often include ruthenium and iridium complexes. researchgate.net

N-Alkylation via Hydrogen Borrowing:

A highly atom-economical and green alternative to traditional reductive amination using aldehydes is the "hydrogen borrowing" or "hydrogen autotransfer" strategy. researchgate.netrsc.org In this process, an alcohol (e.g., (4-aminophenyl)methanol) is used as the alkylating agent.

The mechanism involves the catalyst (typically Ru or Ir-based) temporarily oxidizing the alcohol to an aldehyde in situ. This aldehyde then reacts with the amine (oxan-4-amine) to form the imine, which is subsequently reduced by the same catalyst using the hydrogen "borrowed" from the alcohol. The only byproduct of this process is water. researchgate.netrsc.org

Catalyst TypeAlkylating AgentAmineKey Features
Ru(II) Complexes Primary AlcoholsAnilines, Aliphatic AminesEfficient for C-N bond formation; operates via hydrogen borrowing; environmentally attractive. researchgate.net
Iridium/Graphene Primary AlcoholsAnilinesNo solvent or base required; direct C-N bond formation; green process. researchgate.net
CoNₓ@NC AlcoholsAnilinesUtilizes earth-abundant transition metal; high yield and selectivity; recyclable catalyst. rsc.org
Pd/C MethanolAnilinesEffective for N-monomethylation; high activity under mild conditions. researchgate.net

This table presents examples of catalytic systems used for N-alkylation of amines, a reaction type central to the synthesis of the target molecule.

Elucidation of Reaction Mechanisms in Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and minimizing byproducts. The mechanism of reductive amination is a two-stage process.

Mechanism of Reductive Amination:

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine (oxan-4-amine) on the carbonyl carbon of the aldehyde (4-aminobenzaldehyde). This is followed by dehydration to form a neutral imine intermediate. Under acidic conditions, the imine nitrogen can be protonated to form a more electrophilic iminium ion.

Reduction: The imine or iminium ion is then reduced to the final secondary amine. In catalytic hydrogenation, this involves the transfer of hydrogen from the catalyst surface. With hydride reagents (e.g., NaBH₄), it involves the direct transfer of a hydride ion (H⁻) to the iminium carbon.

Mechanism of Hydrogen Borrowing Catalysis:

The hydrogen borrowing pathway follows a more complex but elegant catalytic cycle:

Alcohol Dehydrogenation: The metal catalyst oxidizes the substrate alcohol, (4-aminophenyl)methanol, to the corresponding aldehyde, 4-aminobenzaldehyde. The two hydrogen atoms are transferred to the metal catalyst, forming a metal-hydride species.

Imine Formation: The in situ-generated aldehyde condenses with the amine (oxan-4-amine) to form an imine, releasing a molecule of water.

Imine Reduction (Hydrogenation): The metal-hydride species then reduces the imine back to the final secondary amine product, this compound.

Catalyst Regeneration: Upon transferring the hydrogen back to the substrate, the catalyst is regenerated and can enter another catalytic cycle.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. mdpi.com

Atom Economy: The hydrogen borrowing N-alkylation method offers a superior atom economy compared to traditional reductive amination or N-alkylation with halides. In the hydrogen borrowing route, the only byproduct is water. rsc.org In contrast, using a stoichiometric hydride reagent generates significant salt waste.

Use of Catalysis: Employing catalytic methods (e.g., catalytic hydrogenation, hydrogen borrowing) is inherently greener than using stoichiometric reagents. Catalysts are used in small amounts and can often be recycled and reused. researchgate.netrsc.org

Benign Solvents and Conditions: Efforts can be made to use environmentally friendly solvents like water, ethanol, or 2-MeTHF. Some modern catalytic systems for N-alkylation can even operate under solvent-free conditions, further reducing waste. researchgate.net Visible-light-induced N-alkylation reactions represent a frontier in this area, avoiding high temperatures and often proceeding without metal catalysts. nih.gov

Renewable Feedstocks: The synthesis of precursors can be designed to start from renewable resources. For example, methods for synthesizing substituted anilines and other key intermediates from bio-based materials are an active area of research. nih.govnih.gov

Biocatalysis: The use of enzymes, such as imine reductases, for the key C-N bond-forming step is a prime example of green chemistry. These reactions are typically run in water under mild conditions and can provide exquisite selectivity, avoiding the need for protecting groups and reducing purification steps. rsc.org

Green Chemistry PrincipleApplication to Synthesis
High Atom Economy Use of hydrogen borrowing catalysis with an alcohol, producing only water as a byproduct.
Catalysis Replacement of stoichiometric hydride reagents with catalytic transfer hydrogenation or biocatalysis (IREDs).
Reduced Waste Employing recyclable heterogeneous catalysts (e.g., Pd/C, CoNₓ@NC) and avoiding protecting groups. rsc.org
Energy Efficiency Utilizing visible-light photoredox catalysis or microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.comnih.gov
Safe Solvents Preferential use of water, ethanol, or performing reactions under solvent-free conditions. researchgate.net

This table summarizes the application of key green chemistry principles to the synthesis of this compound.

Theoretical and Computational Chemistry of N 4 Aminophenyl Methyl Oxan 4 Amine

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics (QM) forms the bedrock of modern computational chemistry, providing highly accurate descriptions of molecular behavior at the electronic level.

Density Functional Theory (DFT) is a workhorse in computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the equilibrium geometry and electronic properties of molecules like N-[(4-Aminophenyl)methyl]oxan-4-amine.

Molecular Geometry Optimization: A DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to find the lowest energy structure of the molecule. edu.krd This process optimizes all bond lengths, bond angles, and dihedral angles to arrive at a stable conformation. For this compound, key parameters would include the planarity of the aminophenyl ring, the bond lengths of the C-N bonds, and the chair conformation of the oxane ring.

Interactive Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: This data is representative and derived from typical values for analogous structures as determined by DFT calculations.)

ParameterAtoms InvolvedPredicted Value
Bond LengthC(aryl)-NH2~1.39 Å
Bond LengthC(aryl)-CH2~1.51 Å
Bond LengthCH2-NH~1.47 Å
Bond AngleC-N-H (aniline)~113°
Dihedral AngleC-C-C-N (oxane ring)~55° (chair form)

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability and reactivity. edu.krd For this compound, the HOMO is expected to be localized on the electron-rich aminophenyl ring, specifically on the amino group, making it susceptible to electrophilic attack. The LUMO would likely be distributed across the aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity.

Interactive Table 2: Predicted Frontier Molecular Orbital Energies (Note: This data is illustrative and based on DFT studies of similar aromatic amines.)

OrbitalPredicted Energy (eV)Localization
HOMO-5.2Aminophenyl group
LUMO-0.8Aromatic ring
HOMO-LUMO Gap4.4-

Ab initio methods, which are based on first principles without empirical data, are highly reliable for calculating precise energy differences between molecular states.

Conformational Energetics: this compound has several rotatable bonds, leading to multiple possible conformations. The oxane ring typically adopts a stable chair conformation. However, the orientation of the (4-aminophenyl)methyl substituent on the oxane ring (axial vs. equatorial) is a key energetic question. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can accurately predict the energy difference between these conformers. For similar N-substituted piperidine and cyclohexane systems, the equatorial position is generally favored to minimize steric hindrance, often by several kcal/mol. nih.govacs.org

Tautomerism: Tautomerism is unlikely to be a significant factor for the ground state of this molecule under normal conditions. The amine and aromatic functionalities are stable. While imine-enamine tautomerism is theoretically possible, the energetic barrier would be substantial, and the aromaticity of the phenyl ring provides significant stabilization to the existing form.

Computational methods are vital for interpreting and predicting spectroscopic data. rsc.orgaip.org

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies with good accuracy. nih.gov For this compound, characteristic peaks would include N-H stretching vibrations for the primary and secondary amines (~3300-3500 cm⁻¹), C-H stretches of the aromatic ring (~3000-3100 cm⁻¹), and C-O-C stretching of the oxane ring (~1100 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: QM methods can predict ¹H and ¹³C chemical shifts. These predictions are highly sensitive to the molecular conformation and solvent environment, making them a powerful tool for structural elucidation when compared with experimental data. monash.edu

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. nih.gov The aminophenyl chromophore would be expected to produce characteristic absorption bands in the UV region, corresponding to π→π* transitions.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Solvent Effects

While QM methods are excellent for static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govyoutube.com An MD simulation treats atoms as classical particles moving according to a force field, allowing for the exploration of the conformational landscape and the explicit modeling of solvent interactions.

For this compound, an MD simulation in a box of explicit water molecules would reveal the preferred conformations in an aqueous environment. nih.govresearchgate.net It would show how water molecules form hydrogen bonds with the two amine groups and the ether oxygen of the oxane ring. This provides insight into the molecule's solubility and how its shape fluctuates in solution, which is critical for understanding its interactions with biological targets. mdpi.com The simulation can also be used to calculate the free energy difference between axial and equatorial conformers, providing a more realistic picture than gas-phase QM calculations.

Computational Design Principles for Derivative Synthesis and Functionalization

Computational chemistry provides a rational framework for designing new molecules with desired properties. researchgate.netresearchgate.net For this compound, several computational strategies can guide the synthesis of derivatives.

Quantitative Structure-Activity Relationship (QSAR): If a set of derivatives with known biological activity is available, QSAR models can be built. nih.gov These models correlate molecular descriptors (e.g., electronic properties from DFT, shape, lipophilicity) with activity, allowing for the prediction of the activity of new, unsynthesized compounds.

Molecular Docking: If the molecule is intended as a ligand for a biological target (e.g., a protein receptor), molecular docking can predict the preferred binding mode and affinity. nih.gov This information can guide modifications to the molecule to improve interactions with the target, for instance, by adding hydrogen bond donors/acceptors or groups that fit into specific pockets. The N-benzyl piperidine motif, which is structurally related, is often used in drug design to establish crucial interactions with target proteins. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. researchgate.net This helps to prioritize compounds with favorable drug-like properties early in the design process, reducing the likelihood of late-stage failures.

By systematically modifying the aminophenyl or oxane rings (e.g., adding substituents) and evaluating the resulting changes in electronic properties, binding affinity, and ADMET profiles computationally, a focused library of derivatives with a high probability of success can be designed.

Reactivity Profiles and Functionalization Strategies of N 4 Aminophenyl Methyl Oxan 4 Amine

Nucleophilic Reactivity of the Secondary Amine Functionality

The secondary amine in N-[(4-Aminophenyl)methyl]oxan-4-amine, being benzylic, exhibits significant nucleophilic character. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers. Common reactions involving this secondary amine include alkylation and acylation.

Alkylation: The secondary amine can be readily alkylated using various alkylating agents such as alkyl halides or sulfonates. This reaction typically proceeds via an SN2 mechanism. The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side reactions. For instance, the use of a non-nucleophilic base can prevent competition with the amine nucleophile. The reactivity of the secondary amine in alkylation reactions is influenced by steric hindrance around the nitrogen atom and the electronic nature of the alkylating agent.

Acylation: Acylation of the secondary amine can be achieved using acylating agents like acyl chlorides or acid anhydrides. This reaction is generally rapid and leads to the formation of a stable amide bond. The acylation can be performed under basic conditions to neutralize the acid generated during the reaction. The resulting N-acylated products often exhibit different physical and chemical properties compared to the parent amine, a feature that can be exploited in multi-step synthetic sequences.

The relative nucleophilicity of the secondary amine compared to the primary aromatic amine is a key factor in selective functionalization, as will be discussed in section 4.4.

Electrophilic Aromatic Substitution on the Phenyl Ring System

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the primary amino group and the N-substituted methyl group. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to the amino group. However, since the para position is already substituted, electrophilic attack will predominantly occur at the ortho positions.

Halogenation: The aromatic ring can be halogenated using reagents like bromine or chlorine in the presence of a suitable solvent. The strong activating effect of the amino group can lead to poly-halogenation if the reaction conditions are not carefully controlled. To achieve mono-halogenation, milder halogenating agents or protective group strategies may be employed.

Nitration: Nitration of the aniline (B41778) ring can be achieved using a mixture of nitric acid and sulfuric acid. However, the strongly acidic conditions can lead to the protonation of the amino groups, forming anilinium ions which are deactivating and meta-directing. byjus.com This can result in a mixture of products. To circumvent this, the primary amino group is often protected, for example, by acetylation, prior to nitration. The acetyl group is less activating than the amino group but still directs ortho and para. The protecting group can be subsequently removed by hydrolysis.

Sulfonation: Sulfonation of the phenyl ring can be carried out using fuming sulfuric acid. Similar to nitration, the reaction is sensitive to the acidity of the medium, and protection of the amino group may be necessary to achieve the desired regioselectivity. The sulfonation reaction is often reversible at high temperatures. byjus.com

Transformations Involving the Tetrahydropyran Ring System

The tetrahydropyran (oxane) ring is a saturated heterocyclic ether and is generally considered to be chemically stable under many reaction conditions. researchgate.netacs.org It is resistant to many oxidizing and reducing agents and is stable over a wide pH range. However, under specific and often harsh conditions, it can undergo certain transformations.

Ring Opening: The ether linkage in the tetrahydropyran ring can be cleaved under strongly acidic conditions, particularly in the presence of a nucleophile. This ring-opening reaction, however, typically requires forcing conditions and is not a common transformation under standard synthetic protocols. The stability of the six-membered ring makes it less prone to ring-opening compared to smaller cyclic ethers like epoxides or oxetanes.

Oxidation: While the tetrahydropyran ring is generally resistant to oxidation, strong oxidizing agents can potentially lead to ring cleavage or the formation of lactones, although such reactions are not facile and may require specific catalysts or reaction conditions.

Selective Derivatization Methodologies for Multi-functionalization

A key challenge in the functionalization of this compound is the selective derivatization of one of its two amino groups. The primary aromatic amine and the secondary benzylic amine exhibit different reactivities, which can be exploited for chemoselective transformations.

Generally, aliphatic amines are more nucleophilic than aromatic amines. Therefore, the secondary amine in the target molecule is expected to be more reactive towards alkylating and acylating agents under kinetically controlled conditions.

Selective N-Acylation: By carefully controlling the reaction conditions, such as using a stoichiometric amount of the acylating agent at low temperatures, it is often possible to selectively acylate the more nucleophilic secondary amine in the presence of the primary aromatic amine. researchgate.netnih.govnih.gov The use of specific acylating agents that are sensitive to the nucleophilicity of the amine can also enhance selectivity.

Selective N-Alkylation: Similar to acylation, selective N-alkylation of the secondary amine can be achieved by taking advantage of its higher nucleophilicity. nih.govresearchgate.netrsc.org However, over-alkylation to form a quaternary ammonium (B1175870) salt at the secondary amine is a potential side reaction that needs to be controlled.

Protection Strategies: An alternative approach to achieve selective functionalization is to use protecting groups. The primary aromatic amine can be selectively protected, for example, as an amide or a carbamate. With the primary amine masked, the secondary amine can then be functionalized. Subsequent deprotection of the primary amine allows for further transformations at that site.

Kinetic and Thermodynamic Parameters Governing Chemical Transformations

Kinetic vs. Thermodynamic Control: In reactions where multiple products can be formed, such as in the selective functionalization of the two amine groups, the product distribution can be governed by either kinetic or thermodynamic control.

Kinetic control favors the product that is formed fastest. In the case of N-alkylation or N-acylation, the more nucleophilic secondary amine is expected to react faster, leading to the kinetically favored product.

Thermodynamic control favors the most stable product. The relative stability of the products would depend on factors such as steric hindrance and electronic effects.

Influence of Substituents on Reaction Rates: The rates of electrophilic aromatic substitution on the phenyl ring are significantly influenced by the nature of the substituents. The electron-donating amino and N-substituted methyl groups increase the electron density of the ring, thereby increasing the rate of reaction with electrophiles compared to unsubstituted benzene (B151609). organicchemistrytutor.comlibretexts.orgwikipedia.orgimperial.ac.uklibretexts.orglkouniv.ac.in

Oxidative and Reductive Reactivity of the Compound

The primary aromatic amine moiety in this compound is susceptible to both oxidation and reduction reactions.

Oxidative Reactivity: Aromatic amines can be oxidized by a variety of oxidizing agents. The oxidation products can be complex and may include colored polymeric materials. Under controlled conditions, oxidation can lead to the formation of nitroso, nitro, or azo compounds. The presence of the secondary amine and the tetrahydropyran ring may also influence the outcome of oxidative reactions. Oxidative degradation of the aniline moiety can also occur under certain conditions. nih.govresearchgate.netnih.govsci-hub.seorganic-chemistry.org

Reductive Reactivity: While the primary amino group is already in its reduced state, the aromatic ring can be reduced under certain conditions. Catalytic hydrogenation at high pressure and temperature can lead to the saturation of the phenyl ring, forming the corresponding cyclohexyl derivative. However, these are typically harsh conditions. More relevant is the potential for reductive amination where the primary amine could react with a carbonyl compound, followed by reduction, though this would be a transformation of the amine rather than a reduction of the compound itself. The concept of reducing a related functional group, such as a nitro group to an amine, is a common synthetic strategy. acs.orgmdpi.commt.comresearchgate.net

Extensive Research Yields No Publicly Available Data on this compound

Despite a comprehensive search of chemical databases and the scientific literature, no specific information has been found for the chemical compound "this compound." This includes a lack of a registered CAS number, published synthetic methodologies, or any documented applications that would allow for the generation of a scientifically accurate article based on the provided outline.

The searches conducted sought to identify this compound as a precursor in organic synthesis, its use in developing heterocyclic scaffolds, its role in supramolecular chemistry, its applications in ligand design, its incorporation into polymers, and its utility in catalysis. However, these inquiries did not yield any results directly pertaining to "this compound."

While the constituent parts of the molecule, such as the 4-aminophenyl group and the oxan-4-amine (or tetrahydropyran-4-amine) moiety, are common in medicinal and materials chemistry, the specific linkage of these fragments as described in the requested subject has not been reported in the available literature.

Therefore, it is not possible to provide a detailed and factual article on "this compound as a Versatile Chemical Building Block" as requested, because doing so would require speculation beyond the scope of existing scientific knowledge. Further research or the publication of studies involving this specific compound would be necessary before a comprehensive and accurate article could be written.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of a molecule in solution. For N-[(4-Aminophenyl)methyl]oxan-4-amine, a combination of one-dimensional and two-dimensional NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the atoms.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Experiments

¹H NMR spectroscopy would provide the initial overview of the proton environments in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons of the p-substituted benzene (B151609) ring, the methylene (B1212753) bridge protons, and the protons of the oxane ring. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR spectroscopy , including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would reveal the number of distinct carbon environments and classify them as methyl (CH₃), methylene (CH₂), methine (CH), or quaternary carbons.

2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be crucial for establishing connectivity. A COSY spectrum would show correlations between adjacent protons, for instance, between the methylene bridge protons and the methine proton on the oxane ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. Further confirmation of the molecular skeleton would be achieved through Heteronuclear Multiple Bond Correlation (HMBC), which reveals longer-range (2-3 bond) correlations between protons and carbons.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.0-7.2 d 2H Aromatic (ortho to -CH₂NH-)
~6.6-6.8 d 2H Aromatic (ortho to -NH₂)
~3.8-4.0 m 2H Oxane ring (-OCH₂-)
~3.6-3.8 s 2H Methylene bridge (-CH₂NH-)
~3.4-3.6 m 2H Oxane ring (-OCH₂-)
~2.8-3.0 m 1H Oxane ring (-CHNH-)
~1.8-2.0 m 2H Oxane ring (-CH₂-)
~1.5-1.7 m 2H Oxane ring (-CH₂-)
(variable) br s 2H Amine (-NH₂)

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
~145-150 Aromatic (C-NH₂)
~128-132 Aromatic (C-H)
~125-128 Aromatic (C-CH₂NH-)
~114-118 Aromatic (C-H)
~65-70 Oxane ring (-OCH₂-)
~50-55 Methylene bridge (-CH₂NH-)
~48-52 Oxane ring (-CHNH-)

Advanced NMR Techniques for Stereochemical and Conformational Analysis

The oxane ring in this compound exists in a chair conformation. Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed to determine the stereochemistry and preferred conformation. These experiments reveal through-space interactions between protons that are in close proximity. For instance, correlations between axial and equatorial protons on the oxane ring would confirm its chair conformation and the relative orientation of the substituents.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be utilized to accurately determine the molecular weight of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, the elemental formula (C₁₂H₁₈N₂O) can be unequivocally confirmed.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) which is then fragmented, and the resulting fragment ions (daughter ions) are analyzed. This technique provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected, such as the cleavage of the benzylic C-N bond, leading to fragments corresponding to the aminobenzyl cation and the oxan-4-amine radical cation. Analysis of these fragmentation patterns would further corroborate the proposed structure.

Predicted Key Fragmentation Peaks in the Mass Spectrum of this compound

m/z Fragment Ion
206 [M]⁺ (Molecular Ion)
106 [H₂NC₆H₄CH₂]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule and are used to identify the functional groups present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary and secondary amines, C-H stretching of the aromatic and aliphatic groups, C-N stretching, and C-O-C stretching of the ether linkage in the oxane ring. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring.

Expected Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode
3400-3200 N-H stretching (amines)
3100-3000 Aromatic C-H stretching
3000-2800 Aliphatic C-H stretching
1650-1550 N-H bending (amines)
1600-1450 Aromatic C=C stretching
1250-1050 C-N stretching

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination and Crystal Packing Analysis

X-ray Diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, XRD analysis reveals how individual molecules pack together in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding, which can significantly influence the material's physical properties.

As of the current literature, a single-crystal XRD structure for this compound has not been reported. However, the analysis of a closely related and structurally simpler analogue, 4-aminobenzylamine (B48907), can provide a valuable model for understanding the likely solid-state characteristics. nih.govchemicalbook.comthermofisher.com The Cambridge Structural Database (CSD), a global repository for small-molecule crystal structures, serves as a critical resource for such comparative analyses. wikipedia.orgbiokeanos.comre3data.org

An illustrative example of crystallographic data for a related compound, such as 4-aminobenzylamine hydrochloride, would typically include the parameters shown in the interactive table below. These parameters define the unit cell—the fundamental repeating unit of the crystal—and the arrangement of the molecule within it.

Interactive Table 6.4.1: Illustrative Crystallographic Data for a Phenylmethanamine Derivative Note: This data is representative of a related structure to illustrate the type of information obtained from an XRD experiment, as specific data for this compound is not publicly available.

ParameterExample ValueDescription
Crystal System MonoclinicA crystal system defined by three unequal axes with one non-orthogonal angle.
Space Group P2₁/cDescribes the symmetry elements present within the unit cell.
a (Å) 5.89The length of the 'a' axis of the unit cell.
b (Å) 10.97The length of the 'b' axis of the unit cell.
c (Å) 14.80The length of the 'c' axis of the unit cell.
β (°) 98.62The angle of the 'β' axis of the unit cell.
Volume (ų) 945.1The total volume of the unit cell.
Z 4The number of molecules per unit cell.
Key Interactions N-H···Cl Hydrogen BondsDominant intermolecular forces that dictate the crystal packing arrangement.

From such data, one could deduce the conformation of the aminophenylmethyl group and the oxane ring in this compound. The oxane (tetrahydropyran) ring would be expected to adopt a stable chair conformation. nih.govsigmaaldrich.com The analysis would also detail the hydrogen bonding network, likely involving the primary and secondary amine protons as donors and the amine nitrogen atoms and the oxane oxygen as acceptors. These interactions are crucial for understanding the compound's melting point, solubility, and polymorphism.

Circular Dichroism (CD) Spectroscopy for Chiroptical Property Assessment of Enantiopure Derivatives

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the chiroptical properties of chiral molecules. youtube.com Chirality is a geometric property of some molecules that are non-superimposable on their mirror images, known as enantiomers. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. youtube.com

This compound itself is an achiral molecule and therefore would not exhibit a CD spectrum. However, if chiral centers were introduced into the molecule, for instance by substitution on the oxane or phenyl rings, or if it were used to form complexes with chiral molecules, the resulting derivatives could be studied by CD spectroscopy. quick.cz The synthesis of enantiopure derivatives would be a prerequisite for such an analysis. nih.gov

The CD spectrum provides information about the absolute configuration and conformation of chiral molecules. For example, an enantiopure derivative of this compound would produce a CD spectrum that is a mirror image of the spectrum of its corresponding enantiomer. The sign and intensity of the Cotton effects (the characteristic peaks in a CD spectrum) are related to the spatial arrangement of the chromophores—the light-absorbing parts of the molecule, such as the aminophenyl group.

Recent advancements in CD spectroscopy, including its combination with vibrational techniques (Vibrational Circular Dichroism, VCD) and plasmonic enhancement, have increased its sensitivity, allowing for the analysis of very small quantities of material and providing more detailed structural information. nih.govnih.gov These techniques could be applied to enantiopure derivatives to probe their solution-state conformation and interactions. rsc.org

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS, NMR-MS) for Reaction Monitoring and Purity Assessment

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential tools in modern chemical synthesis and analysis. ajrconline.orgnih.govijfmr.comiosrjournals.org They provide a powerful means to monitor the progress of reactions, identify intermediates and byproducts, and assess the purity of the final compound. ajrconline.org

The synthesis of this compound typically involves a reductive amination reaction between 4-aminobenzaldehyde (B1209532) and oxan-4-amine. waters.comnih.gov Hyphenated techniques are ideally suited for monitoring such reactions and for the final purity analysis of the product. nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. nih.gov While this compound may have limited volatility due to its polar amine groups, derivatization can be employed to make it more amenable to GC-MS analysis. nih.govosti.govresearchgate.net For example, acylation or silylation of the amine groups would increase its volatility. GC-MS provides excellent separation of components in a mixture and delivers mass spectra that can be used to identify known and unknown compounds by their fragmentation patterns and comparison to spectral libraries. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. nih.govsigmaaldrich.comthermofisher.comwaters.comshimadzu.com It is the premier tool for monitoring the conversion of reactants to products in syntheses like the formation of this compound. nsf.gov By taking small aliquots from the reaction mixture over time, the disappearance of starting materials and the appearance of the product can be quantified. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, enabling the confident determination of elemental compositions for the product and any impurities. shimadzu.comveeprho.com

Nuclear Magnetic Resonance-Mass Spectrometry (NMR-MS): The online coupling of LC with both NMR and MS (LC-NMR-MS) provides an extraordinary level of structural information. microcombichem.comrsc.org After separation by LC, the sample flows through an NMR spectrometer and then a mass spectrometer. This provides definitive structural elucidation of impurities or byproducts without the need for their isolation. hyphadiscovery.com For a compound like this compound, this technique could unambiguously identify any side-products formed during the reductive amination process.

Interactive Table 6.6.1: Typical Hyphenated Technique Parameters for Analysis Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

TechniqueSeparation ColumnMobile Phase / Carrier GasDetector SettingsApplication
GC-MS DB-5ms (or similar non-polar capillary column)Helium (Carrier Gas)Electron Ionization (EI) at 70 eV; Mass range m/z 50-500Purity assessment of derivatized product; Identification of volatile impurities.
LC-MS C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Gradient of Water/Acetonitrile with 0.1% Formic AcidElectrospray Ionization (ESI), Positive Ion Mode; Full Scan and Tandem MS (MS/MS) for fragmentation. nih.govshimadzu.comReaction monitoring; Purity profiling; Identification of non-volatile impurities.
NMR-MS C18 Reverse-PhaseDeuterated solvents (e.g., D₂O/Acetonitrile-d₃)ESI+; ¹H NMR acquisition on the fly.Definitive structural elucidation of unknown impurities and reaction byproducts. hyphadiscovery.com

These advanced analytical methods, used in concert, provide a comprehensive characterization of this compound, from its fundamental molecular structure to the subtle details of its synthesis, ensuring a thorough understanding of its chemical identity and quality.

Emerging Research Directions and Future Perspectives on N 4 Aminophenyl Methyl Oxan 4 Amine

Development of Novel Synthetic Routes with Enhanced Sustainability

Currently, specific, peer-reviewed synthetic methodologies for N-[(4-Aminophenyl)methyl]oxan-4-amine are not extensively documented. Future research would likely focus on developing green chemistry approaches to its synthesis. This could involve the use of more environmentally benign solvents, catalytic methods to replace stoichiometric reagents, and processes that minimize energy consumption and waste production. The development of a sustainable synthetic pathway would be a crucial first step in making this compound more accessible for further research.

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is largely unexplored. The presence of a primary aromatic amine, a secondary amine, and an oxane ring suggests a rich potential for various chemical transformations. Future investigations could explore its utility in novel coupling reactions, its potential as a ligand for catalysis, or its role as a building block for more complex molecular architectures. Understanding its fundamental reactivity is essential for unlocking its potential in chemical synthesis.

Advanced Theoretical Modeling of Complex Interactions

Detailed theoretical modeling and computational studies on this compound have not been reported. Future research in this area could provide valuable insights into its electronic structure, conformational preferences, and potential intermolecular interactions. Such studies would be instrumental in predicting its behavior in different chemical environments and in guiding the rational design of new applications, for instance, in materials science or medicinal chemistry.

Integration into Interdisciplinary Chemical Research Fields

The potential for integrating this compound into interdisciplinary research is contingent on a deeper understanding of its fundamental chemical properties. Its structural motifs suggest possible applications in areas such as medicinal chemistry, where similar structures are often explored for biological activity, or in materials science, where the amine functionalities could be used to create novel polymers or supramolecular assemblies. However, without foundational research, its role in these fields remains purely hypothetical.

Q & A

Q. What are the critical safety considerations when handling N-[(4-Aminophenyl)methyl]oxan-4-amine in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
  • Environmental Precautions : Avoid release into aquatic systems due to acute/chronic aquatic toxicity (GHS Category 1). Collect spills with inert absorbents and dispose via hazardous waste protocols .
  • Storage : Store in airtight containers at -20°C for long-term stability, with desiccants to prevent hydrolysis .
  • Waste Management : Segregate waste and collaborate with certified disposal agencies to ensure compliance with local regulations .

Q. What are the recommended methods for synthesizing this compound, and what are common intermediates?

Methodological Answer:

  • Synthetic Routes :
    • Intermediate Preparation : Start with 4-aminobenzylamine and oxan-4-one. Use reductive amination (NaBH3CN or H2/Pd-C) in methanol at 0–5°C to form the target compound .
    • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol .
  • Key Intermediates :
    • 4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride (CAS 1803591-23-2): A structural analog used to optimize protecting group strategies .
    • N-(but-3-yn-1-yl)oxan-4-amine hydrochloride : Demonstrates reactivity of the oxan-4-amine core in click chemistry applications .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?

Methodological Answer:

  • Assay Validation :
    • Control Experiments : Include positive controls (e.g., known enzyme inhibitors like donepezil for cholinesterase assays) and validate assay conditions (pH, temperature) to ensure reproducibility .
    • Dose-Response Curves : Perform IC50/EC50 determinations in triplicate across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to identify cell-specific effects .
  • Mechanistic Studies :
    • Use molecular docking (AutoDock Vina) to predict binding modes to target enzymes (e.g., acetylcholinesterase) and validate with mutagenesis (e.g., Ala-scanning of active sites) .

Q. What advanced analytical techniques are recommended for characterizing the stability and degradation products of this compound under varying pH conditions?

Methodological Answer:

  • Stability Profiling :
    • Forced Degradation : Expose the compound to acidic (HCl 0.1 M, 37°C), basic (NaOH 0.1 M, 37°C), and oxidative (H2O2 3%) conditions. Monitor degradation via HPLC-PDA (C18 column, gradient: 10–90% acetonitrile in 0.1% formic acid) .
  • Degradation Product Identification :
    • LC-HRMS : Use Q-TOF mass spectrometry to detect fragments (e.g., m/z 276 [M+H]+ for oxan-4-amine core cleavage) .
    • NMR Analysis : Compare ¹H/¹³C-NMR spectra of degraded samples with reference standards to confirm structural changes (e.g., loss of aminophenyl group) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.